molecular formula C23H21BrN2O7S B286153 methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B286153
M. Wt: 549.4 g/mol
InChI Key: OYZPLEBZXQJQGB-VXLYETTFSA-N
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Description

Methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that has been studied for its potential use in scientific research. This compound is a thiazolidinedione derivative, which has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. This activation leads to the inhibition of various inflammatory pathways and the induction of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which can reduce inflammation in the body. It has also been shown to induce the expression of antioxidant enzymes, which can protect cells from oxidative stress. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

Methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has various advantages and limitations for lab experiments. One advantage is that it has been shown to have multiple biological activities, which can make it useful for studying various diseases and biological pathways. Additionally, this compound has been shown to have low toxicity, which can make it safe for use in lab experiments. One limitation is that this compound is synthetic, which can make it more difficult to obtain and study.

Future Directions

There are several future directions for the study of Methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to study the potential use of this compound in treating various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to study the biochemical and physiological effects of this compound in more detail, including its effects on gene expression and cellular signaling pathways. Additionally, future studies could focus on the development of new synthetic compounds based on the structure of this compound, which could have even greater biological activity and therapeutic potential.

Synthesis Methods

The synthesis method of Methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 2-bromo-5-ethoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde with thiazolidine-2,4-dione in the presence of acetic acid and methanol. The resulting compound is then purified using column chromatography.

Scientific Research Applications

Methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been studied for its potential use in scientific research. This compound has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C23H21BrN2O7S

Molecular Weight

549.4 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[4-(2-anilino-2-oxoethoxy)-2-bromo-5-ethoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C23H21BrN2O7S/c1-3-32-17-9-14(10-19-22(29)26(23(30)34-19)12-21(28)31-2)16(24)11-18(17)33-13-20(27)25-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3,(H,25,27)/b19-10+

InChI Key

OYZPLEBZXQJQGB-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC(=O)NC3=CC=CC=C3

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC(=O)NC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)OC)Br)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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